molecular formula C5H12ClN B14573418 N-Pentylhypochlorous amide CAS No. 61573-37-3

N-Pentylhypochlorous amide

Cat. No.: B14573418
CAS No.: 61573-37-3
M. Wt: 121.61 g/mol
InChI Key: YIIRRMQJLGCFCB-UHFFFAOYSA-N
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Description

N-Pentylhypochlorous amide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is particularly notable for its unique structure, which includes a pentyl group attached to the nitrogen atom and a hypochlorous group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentylhypochlorous amide can be achieved through various methods. One common approach involves the reaction of pentylamine with hypochlorous acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the hypochlorous acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Pentylhypochlorous amide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-pentylhypochlorous acid.

    Reduction: Reduction reactions can convert the amide to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the hypochlorous group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-pentylhypochlorous acid, N-pentylamine, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Pentylhypochlorous amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antimicrobial agents.

    Industry: It is utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Pentylhypochlorous amide exerts its effects involves the interaction of the hypochlorous group with various molecular targets. The compound can act as an oxidizing agent, disrupting cellular processes and leading to the formation of reactive oxygen species. These reactive species can damage cellular components, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    N-Methylhypochlorous amide: Similar structure but with a methyl group instead of a pentyl group.

    N-Ethylhypochlorous amide: Contains an ethyl group in place of the pentyl group.

    N-Propylhypochlorous amide: Features a propyl group instead of a pentyl group.

Uniqueness

N-Pentylhypochlorous amide is unique due to its longer alkyl chain, which can influence its reactivity and solubility. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds or in studies involving lipid interactions.

Properties

CAS No.

61573-37-3

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

N-chloropentan-1-amine

InChI

InChI=1S/C5H12ClN/c1-2-3-4-5-7-6/h7H,2-5H2,1H3

InChI Key

YIIRRMQJLGCFCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCl

Origin of Product

United States

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